

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Indazoles

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Compound of Interest

Compound Name: *Methyl 1H-indazole-4-carboxylate*

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For researchers and professionals in drug development, the accurate structural elucidation of substituted indazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of ^1H and ^{13}C NMR data for various substituted indazoles, supported by experimental protocols and visualizations to aid in the cross-referencing and verification of these crucial compounds.

Comparative NMR Data of Substituted Indazoles

The chemical shifts and coupling constants in the NMR spectra of indazoles are highly sensitive to the nature and position of substituents on the bicyclic ring system. Distinguishing between N-1 and N-2 isomers is a common challenge that can be readily addressed by careful analysis of NMR data.^[1] Generally, the protons of the indazole core in N-1 substituted isomers resonate at different frequencies compared to their N-2 counterparts. For instance, the H-3 proton in N-2 isomers is typically shielded and appears at a lower frequency (upfield) than in the corresponding N-1 isomer.^[1] Conversely, the H-7 proton in N-2 isomers is deshielded and shifts to a higher frequency (downfield).^[1]

To facilitate the comparison of NMR data, the following tables summarize reported ^1H and ^{13}C NMR chemical shifts for a variety of substituted indazoles.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Selected Substituted Indazoles

Compound	H-3	H-4	H-5	H-6	H-7	Other Protons	Solvent
1H- Indazole[2]	8.10 (s)	7.51 (d, J=8.4)	7.18 (m)	7.40 (m)	7.77 (d, J=8.4)	-	CDCl ₃
3-Phenyl- 1H- indazole[2]	-	7.35-7.10 (m)	7.35-7.10 (m)	7.60-7.46 (m)	8.10-8.03 (m)	12.10 (br s, NH), (m, Ph), 7.60-7.46 (m, Ph)	CDCl ₃
Methyl 1- (p- tolyl)-1H- indazole- 3- carboxyla te[3]	-	7.40-7.34 (m)	7.47 (t, J=7.6)	7.40-7.34 (m)	7.69 (d, J=8.5)	8.32 (d, J=8.0), 7.61 (d, J=8.2, 2H), 4.07 (s, 3H), 2.45 (s, 3H)	CDCl ₃
Methyl 1- phenyl- 1H- indazole- 3- carboxyla te[3]	-	7.51-7.35 (m)	7.51-7.35 (m)	7.56 (t, J=7.8, 2H)	7.76-7.70 (m)	8.32 (d, J=8.1), 7.76-7.70 (m, 3H), 4.07 (s, 3H)	CDCl ₃
Methyl 1- (4- chloroph enyl)-1H- indazole- 3- carboxyla te[3]	-	7.40 (t, J=7.5)	7.55-7.48 (m)	7.55-7.48 (m)	7.75-7.64 (m)	8.33 (d, J=8.1), 7.75-7.64 (m, 3H), 4.08 (s, 3H)	CDCl ₃

1-Butyl- N-(o- tolyl)-1H- indazole- 3- carboxa mide[4]	-	7.34 (td)	7.50 (td)	7.83 (d, J=8.4)	8.24-8.22 (m)	9.61 (s, NH), 8.24-8.22 (m), 7.69 (t), 2.28 (s, 3H), 1.89 (q), 1.28 (q), 0.89 (t)	DMSO-d ₆
6-Nitro-3- phenyl- 1H- indazole[5]	-	-	8.14-8.07 (m)	-	8.26 (s)	11.63 (br, NH), 8.14-8.07 (m), 7.98-7.96 (m), 7.61-7.51 (m)	CDCl ₃

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of Selected Substituted Indazoles

Compound	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	Other Carbons	Solvent
1H- Indazo le[2]	134.77	123.13	120.96	120.86	126.80	109.71	140.01	-	CDCl ₃
								133.51	
3- Phenyl -1H- indazo le[2]	145.51	121.24	120.94	120.82	126.70	110.43	141.63	, 128.17	CDCl ₃
								, 127.81	
Methyl 1-(p- tolyl)-1 H- indazo le-3- carbox ylate[3]	136.7	123.6	122.3	123.8	127.5	110.9	140.3	136.4, (C=O), 138.1, 130.1, 52.1, 21.2	CDCl ₃
Methyl 1- phenyl -1H- indazo le-3- carbox ylate[3]	136.7	123.8	122.4	123.9	127.7	110.9	140.2	163.1 (C=O), 139.2, 129.6, 128.1, 52.2	CDCl ₃
Methyl 1-(4- chloro	137.1	123.9	122.6	124.5	128.0	110.6	140.1	162.9 (C=O), 137.8,	CDCl ₃

phenyl								133.7,
)-1H-								129.7,
indazo								52.3
le-3-								,
carbox								,
ylate[3								160.42
]								(C=O),
								149.27
1-								,
Butyl-								148.46
N-(o-								,
tolyl)-1								139.25
H-	136.37	122.55	113.34	121.91	127.37	111.20	141.42	129.24
indazo								DMSO
								-d ₆
le-3-								,
carbox								123.49
amide[,
4]								49.31,
								31.77,
								19.86,
								17.76,
								13.93
6-								132.02
Nitro-								,
3-								129.27
phenyl	146.56	122.07	116.19	124.13	146.99	106.96	140.32	,
-1H-								129.17
indazo								,
le[5]								127.72
								(Ph)

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data is crucial for reliable cross-referencing. The following is a generalized methodology based on common practices reported in the literature.[3][4][5][6][7]

Sample Preparation:

- Weigh 5-10 mg of the substituted indazole sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

- NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz).[6]
- For ^1H NMR, standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) is used. Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.
- Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.

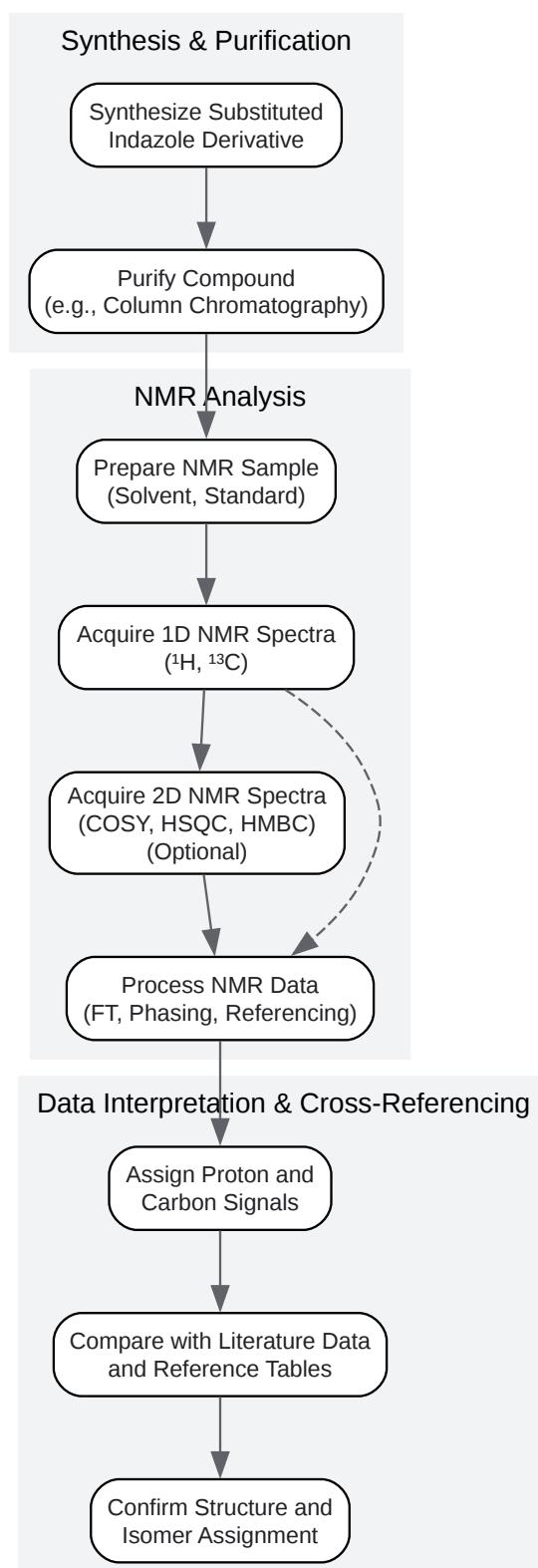
Data Processing:

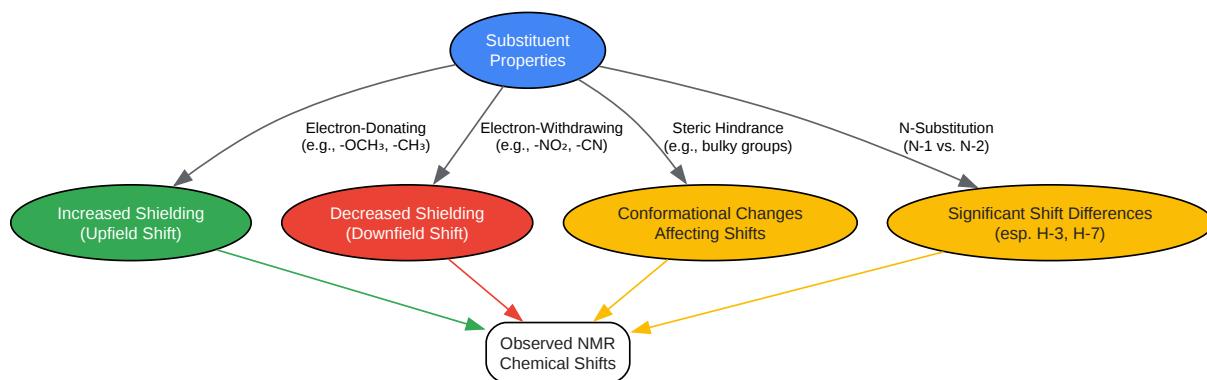
- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.

- Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[6]
- Coupling constants (J) are reported in Hertz (Hz).[6]

Visualization of Workflow and Structural Relationships

To further clarify the process of NMR data analysis for substituted indazoles, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.





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